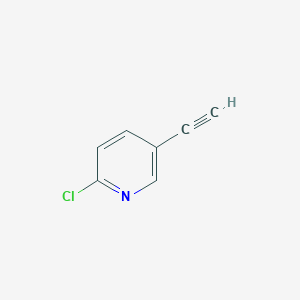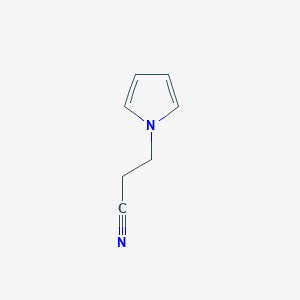
2-氯-5-乙炔基吡啶
描述
Synthesis Analysis
The synthesis of related ethynylpyridine compounds often involves multi-step reactions that include halogenation, Sonogashira coupling, and hydroboration. For instance, a derivative, 2,5-diethynylpyridine, can be synthesized through a reaction with dimesitylborane, leading to unexpected tris-hydroboration products, highlighting the complexity and versatility of reactions involving ethynylpyridine structures (Entwistle et al., 2004). Such methodologies may be adapted for the synthesis of 2-Chloro-5-ethynylpyridine by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of ethynylpyridine derivatives plays a crucial role in their reactivity and interaction. For example, 2-ethynylpyridine (2-EP) forms hydrogen-bonded complexes, which have been studied using IR spectroscopy and theoretical calculations to understand their structure and stability (Bakarić & Spanget-Larsen, 2018). These insights into the molecular interactions and structure of ethynylpyridine derivatives can be applied to understand the behavior of 2-Chloro-5-ethynylpyridine in various chemical environments.
Chemical Reactions and Properties
Ethynylpyridines participate in a range of chemical reactions, such as hydrohalogenation, where they react with halogen acids to form halogenated products. A study on 2-ethynylpyridines demonstrated efficient hydrochlorination without special reagents, suggesting a generalizable mechanism for modifying ethynylpyridine derivatives, including 2-Chloro-5-ethynylpyridine, to achieve desired functionalization (Muragishi et al., 2017).
Physical Properties Analysis
The physical properties of 2-Chloro-5-ethynylpyridine, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. The behavior of ethynylpyridine dimers in solvents and their spectroscopic characteristics provides insights into the physical properties that influence their use in chemical synthesis and applications (Bakarić & Spanget-Larsen, 2018).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-ethynylpyridine, such as reactivity towards nucleophiles or electrophiles, can be studied through its interaction with various chemical reagents. The hydrohalogenation reaction of ethynylpyridines is a prime example of their chemical behavior, showcasing the compound's ability to undergo addition reactions to form halogenated products (Muragishi et al., 2017). Such properties are crucial for understanding and predicting the behavior of 2-Chloro-5-ethynylpyridine in synthetic pathways and its potential applications in chemical synthesis.
科学研究应用
医药和农用化学品:2-氯-5-三氟甲基吡啶是一种相关化合物,是医药、农用化学品和生化制品中的关键中间体。它在除草剂和相关领域具有潜在应用 (李正雄,2004)。
农业应用:2-乙炔基吡啶被认为是一种具有成本效益的土壤硝化抑制剂,可用于肥料改良剂 (McCarty 和 Bremner,1990)。
化学合成:2-乙炔基吡啶的盐酸加成可以在盐酸和醋酸银的作用下实现,在氢溴化和氢碘化过程中具有潜在应用 (村岸、朝原和西胁,2017)。
抗氧化和金属螯合活性:由 2-乙炔基吡啶等化合物合成的二氢吡啶类似物具有有效的抗氧化和金属螯合活性,为金属诱导的氧化应激相关疾病提供了治疗潜力 (Sudhana 和 Pradeepkiran Jangampalli Adi,2019)。
聚合物科学:2-乙炔基吡啶的无催化剂聚合可以产生具有稳定氧化还原电流和在 457 nm 处最大峰值的离子聚乙炔,这在材料科学中很有用 (Lim 等人,2018)。
溶解度研究:了解 2-氯-5-氯甲基吡啶在各种溶剂中的溶解度对于工业设计和理论研究至关重要 (石、李和周,2010)。
光谱研究:2-乙炔基吡啶二聚体的光谱和计算研究对氢键复合物和分子相互作用领域具有潜在影响 (Bakarić 和 Spanget-Larsen,2018)。
分子对接和抗结核特性:一些 4-(吡啶基氨基)和 4-(乙炔基吡啶)-喹唑啉表现出有希望的抗分枝杆菌结核特性,且细胞毒性最小,突出了潜在的药用应用 (Dilebo 等人,2021)。
存储设备和纳米致动器:涉及 2-乙炔基吡啶的某些分子表现出电荷诱导的构象转换,可通过偏置电压控制环旋转在存储设备或纳米致动器中使用 (Derosa、Guda 和 Seminario,2003)。
安全和危害
作用机制
Target of Action
It has been used in the synthesis of conjugatively bridged bis- and tris-5-(2,2’-bipyridines) multitopic metal ion-binding modules for supramolecular nanoengineering . This suggests that it may interact with metal ions in its target environment.
Mode of Action
It is known to undergo reactions that can significantly alter its chemical structure and properties. This suggests that it may interact with its targets through covalent bonding or other chemical interactions.
Action Environment
The action of 2-Chloro-5-ethynylpyridine may be influenced by various environmental factors . For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other chemical species.
属性
IUPAC Name |
2-chloro-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLDMOFVMPWSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442971 | |
| Record name | 2-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263012-63-1 | |
| Record name | 2-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Dibenzo[a,e]pyrene](/img/structure/B33199.png)



![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)



